![molecular formula C24H30Cl2N2O2 B5029849 1-(4-benzyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B5029849.png)
1-(4-benzyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-benzyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol dihydrochloride often involves complex reactions. For example, Matsumoto et al. (1984) described the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine derivatives, which share some structural similarities, by introducing various substituents through reactions like the Sandmeyer and Balz-Schiemann reactions (Matsumoto et al., 1984). Another relevant study by Ashimori et al. (1991) explored the synthesis of optically active compounds involving piperazinyl and naphthyl groups, highlighting the complexity and specificity required in the synthesis processes (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds like 1-(4-benzyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol dihydrochloride is critical for understanding their chemical behavior. Verma and Singh (2015) conducted studies on similar naphthoquinone derivatives, emphasizing the importance of molecular structure in determining properties such as fluorescence and antimicrobial activity (Verma & Singh, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. Kapoor et al. (2003) discussed the kinetic resolution of related compounds, which is crucial for obtaining optically pure forms necessary for specific applications (Kapoor et al., 2003). Furthermore, the work by Tian et al. (2003) on carbopalladation of nitriles to synthesize aminonaphthalenes provides insight into the types of chemical reactions that similar compounds might undergo (Tian et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application and handling. Although specific data on 1-(4-benzyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol dihydrochloride might not be readily available, studies on similar compounds provide valuable insights. For instance, the synthesis and characterization of related benzoxazine derivatives by Gabriele et al. (2006) demonstrate the importance of physical property analysis in understanding compound behavior (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other compounds, are crucial for determining the applications and safety of these compounds. Studies like those conducted by Haneen et al. (2019), which explore the synthesis and reactions of benzoxazinone derivatives with antimicrobial activities, highlight the diverse chemical behaviors that similar compounds can exhibit (Haneen et al., 2019).
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c27-23(19-28-24-11-10-21-8-4-5-9-22(21)16-24)18-26-14-12-25(13-15-26)17-20-6-2-1-3-7-20;;/h1-11,16,23,27H,12-15,17-19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYQNZKZXAWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC4=CC=CC=C4C=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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